MAK683 - 1951408-58-4

MAK683

Catalog Number: EVT-274699
CAS Number: 1951408-58-4
Molecular Formula: C20H17FN6O
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MAK683 is a potent, selective, and orally bioavailable small molecule inhibitor of embryonic ectoderm development (EED) protein. [] It functions by disrupting the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3), ultimately inhibiting the activity of the Polycomb Repressive Complex 2 (PRC2). [] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of H3K27, leading to transcriptional repression. [] Dysregulation of PRC2 activity is implicated in various cancers. []

EED226

Compound Description: EED226 is a low-molecular-weight compound that binds to the H3K27me3 binding pocket of the embryonic ectoderm development (EED) protein. [] This binding effectively inhibits the activity of Polycomb Repressive Complex 2 (PRC2) in cells, reducing tumor growth in mouse xenograft models. []

Relevance: EED226 served as the initial tool compound in the development of MAK683. [] Optimization of EED226 led to the discovery of MAK683, which exhibits improved potency and selectivity as an EED inhibitor. []

Compound Description: H3K27me3 is a histone modification, specifically the trimethylated form of lysine 27 on histone H3. This modification is associated with transcriptional repression, and its presence on chromatin can silence the expression of target genes. []

Relevance: H3K27me3 is the product of PRC2's catalytic activity, where EZH2 acts as the methyltransferase. [] MAK683, by inhibiting EED, disrupts PRC2 activity and thereby reduces the levels of H3K27me3. [] This disruption of H3K27me3-mediated gene repression is a key mechanism underlying the anti-cancer effects of MAK683. []

EPZ-6438 (Tazemetostat)

Compound Description: EPZ-6438 is a catalytic inhibitor of EZH2, directly targeting the enzyme's active site. []

Relevance: Unlike MAK683, which is an allosteric inhibitor of PRC2 through its interaction with EED, EPZ-6438 directly inhibits the enzymatic activity of EZH2, another key component of PRC2. [] This difference in the mechanism of action highlights distinct approaches to target PRC2 activity in cancer. It also suggests that the MMSET-EZH2 interaction is independent of the PRC2 activity. []

Synthesis Analysis

The synthesis of MAK683 involves a multi-step process that optimizes its efficacy as an EED inhibitor. Initially, the synthesis begins with the formation of the triazolopyrimidine core, which is subsequently modified through various reactions to introduce the benzofuran and pyridine moieties. Key reactions include:

  • Formation of Triazolopyrimidine: Utilizing appropriate coupling reactions to create the triazole and pyrimidine rings.
  • Benzofuran Synthesis: Employing methods such as cyclization or functional group transformations to introduce the benzofuran structure.
  • Final Coupling: The final step often involves coupling reactions to attach the benzofuran moiety to the triazolopyrimidine core.

The detailed reaction pathways are typically optimized for yield and purity, ensuring that MAK683 meets pharmaceutical standards for clinical use .

Molecular Structure Analysis

MAK683 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is C20H17FN6O, with a molecular weight of approximately 376.395 g/mol . The structure features:

  • Triazolo-Pyrimidine Core: Essential for its interaction with the EED protein.
  • Benzofuran Moiety: Contributes to the compound's lipophilicity and binding affinity.
  • Pyridine Ring: Enhances solubility and stability.

The three-dimensional structure can be visualized using software tools like ChemDraw or molecular visualization platforms such as PyMOL .

Chemical Reactions Analysis

MAK683 primarily acts through inhibition of the Polycomb Repressive Complex 2 by disrupting its interaction with EED. The compound's mechanism involves:

  • Allosteric Inhibition: Binding to EED alters its conformation, preventing PRC2 from methylating histone H3 at lysine 27.
  • Cellular Impact: This inhibition leads to decreased levels of trimethylated histone H3K27, resulting in transcriptional activation of genes normally silenced by PRC2.

In vitro studies demonstrate that MAK683 effectively inhibits proliferation in various cancer cell lines, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action for MAK683 involves several key processes:

  1. Binding to EED: MAK683 binds allosterically to EED, disrupting its ability to interact with other components of PRC2.
  2. Inhibition of Methylation: By inhibiting PRC2 activity, MAK683 reduces tri-methylation of histone H3 at lysine 27 (H3K27me3), leading to gene activation.
  3. Induction of Senescence: The compound promotes cellular senescence in cancer cells by upregulating senescence-associated secretory phenotype genes, contributing to tumor suppression .

Studies have shown that the IC50 value for MAK683 in inhibiting H3K27me3 methylation is approximately 1.014 nM, indicating high potency compared to other inhibitors .

Physical and Chemical Properties Analysis

MAK683 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability studies indicate that MAK683 maintains integrity under various conditions but must be stored away from light and moisture.

Further characterization may include melting point determination and spectral analysis (NMR, IR) for purity assessment .

Applications

MAK683 is primarily under investigation for its potential applications in oncology. Key areas include:

  • Cancer Treatment: As an inhibitor of PRC2, MAK683 shows promise in treating malignancies associated with aberrant PRC2 activity, such as certain lymphomas and solid tumors.
  • Research Tool: It serves as a valuable tool for studying PRC2 function and the role of epigenetic regulation in cancer biology.

Clinical trials have been initiated to evaluate its safety and efficacy in humans, particularly focusing on advanced malignancies resistant to conventional therapies .

Molecular Biology of MAK683’s Target: PRC2-EED Complex

Epigenetic Regulation by Polycomb Repressive Complex 2 (PRC2)

Polycomb Repressive Complex 2 (PRC2) is a conserved epigenetic regulator that silences gene expression through histone H3 lysine 27 trimethylation (H3K27me3). This mark establishes facultative heterochromatin, repressing transcription of developmental genes and tumor suppressors in a cell-type-specific manner [2] [6].

Structural Composition of PRC2

The core PRC2 complex comprises four subunits:

  • EZH1/2: Catalytic subunit with SET domain for methyltransferase activity
  • EED: Scaffold protein recognizing H3K27me3
  • SUZ12: Structural stabilizer essential for complex integrity
  • RbAp48/46 (RBBP4/7): Nucleosome-binding adaptor [2] [6]

Table 1: Core PRC2 Subunits and Functions

SubunitGenePrimary FunctionConsequences of Dysregulation
EZH2EZH2Histone methyltransferaseGain-of-function mutations in lymphoma
EEDEEDH3K27me3 recognition & allosteric activationOverexpression in solid tumors
SUZ12SUZ12Complex stabilizationLoss-of-function in MPNSTs*
RbAp48/46RBBP4/7Nucleosome interactionReduced activity in gliomas

*Malignant Peripheral Nerve Sheath Tumors [2] [6]

These subunits assemble into a four-lobed architecture: the catalytic lobe (EZH2 SET domain), regulatory lobe (EED-EZH2 interactions), middle lobe (SUZ12 VEFS domain), and docking lobe (SUZ12-RbAp48) [6]. The SET domain of EZH2 contains a hydrophobic channel (lined by Y641, F667, F724) for lysine substrate accommodation and a SAM-binding pocket. Crucially, isolated EZH2 is autoinhibited, requiring assembly with EED and SUZ12 for activity [6].

Catalytic Mechanism of H3K27me3

PRC2 catalyzes sequential methylation of H3K27 via a "positive feedback loop":

  • Initial monomethylation (H3K27me1) by basal PRC2 activity
  • H3K27me3 binding to EED’s aromatic cage (F97, Y148, Y365)
  • Allosteric activation inducing conformational change in EZH2
  • Processive di- and trimethylation of adjacent nucleosomes [2] [4] [6]

This spreading mechanism enables PRC2 to establish broad repressive chromatin domains, maintaining cellular identity by silencing developmental genes. The process depends on EED’s ability to sense existing H3K27me3 through its WD40 β-propeller domain [4] [6].

Embryonic Ectoderm Development (EED) as a Regulatory Subunit

Allosteric Activation of PRC2

EED functions as the PRC2 activation hub through two mechanisms:

  • H3K27me3 Sensing: The aromatic cage (F97/Y148/Y365/W364) engages trimethyllysine via cation-π and van der Waals interactions, inducing conformational shifts [4] [5] [6]
  • EZH2 Remodeling: H3K27me3-binding stabilizes EZH2’s Stimulation-Responsive Motif (SRM) and SET-I domain, relieving autoinhibition. This increases SAM binding efficiency and catalytic turnover by >10-fold [4] [6]

Structural studies (PDB: 7QK4) reveal MAK683 occupies the H3K27me3-binding pocket of EED with 1.6 Å resolution, mimicking tri-methyllysine interactions. This competitively inhibits H3K27me3 binding, preventing allosteric activation [5] [9]. Notably, this mechanism disrupts PRC2 activity regardless of recruitment to chromatin, uncoupling recruitment and enzymatic output [4] [8].

Dysregulation of PRC2-EED in Oncogenesis

PRC2-EED dysregulation drives cancer through distinct mechanisms:

Table 2: Oncogenic Contexts of PRC2-EED Dysregulation

MechanismCancer TypesConsequenceTherapeutic Vulnerability
EZH2 gain-of-function mutations (Y646X)DLBCL (25%), Follicular lymphomaHyper-H3K27me3 & silencing of tumor suppressorsEED inhibitors overcome EZH2i resistance
SWI/SNF complex loss (SMARCB1, ARID1A)MRT*, ovarian, pancreatic cancersPRC2 dependency & aberrant silencingSynthetic lethality with EED inhibition
PRC2 subunit overexpressionBreast, prostate, NSCLCEnhanced proliferation & metastasisEEDi reverses H3K27me3-mediated repression
*Malignant Rhabdoid Tumor [3] [7] [10]

EED stabilizes the PRC2 holo-complex and mediates crosstalk with oncogenic pathways. In EZH2-mutant lymphomas, EED upregulation enhances PRC2 processivity, while in SMARCB1-deficient tumors, EED becomes essential for maintaining H3K27me3-dependent gene silencing [3] [7]. This creates therapeutic windows where MAK683 selectively targets PRC2-addicted cells.

Properties

CAS Number

1951408-58-4

Product Name

MAK683

IUPAC Name

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Molecular Formula

C20H17FN6O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24)

InChI Key

XLIBABIFOBYHSV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F

Solubility

Soluble in DMSO

Synonyms

MAK-683; MAK 683; MAK683;

Canonical SMILES

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.